molecular formula C10H15F3N2O3 B1402399 Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt CAS No. 1361113-16-7

Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt

Cat. No.: B1402399
CAS No.: 1361113-16-7
M. Wt: 268.23 g/mol
InChI Key: YLHOWBBRQAGLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt is a synthetic small molecule characterized by its azetidine ring core substituted with a carboxylic acid group at position 3, a cyclopropylmethyl-amide moiety, and a trifluoroacetic acid (TFA) counterion.

Properties

IUPAC Name

N-(cyclopropylmethyl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.C2HF3O2/c11-8(7-4-9-5-7)10-3-6-1-2-6;3-2(4,5)1(6)7/h6-7,9H,1-5H2,(H,10,11);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHOWBBRQAGLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Azetidine-3-carboxylic Acid Core

The initial step involves synthesizing the azetidine-3-carboxylic acid (AZE-3-COOH), which serves as the foundational heterocyclic scaffold. According to patent EP0221579A1, the process typically employs cyclization of amino acids or amino acid derivatives under controlled conditions:

Step Reagents & Conditions Description
1. N-Substituted precursors (e.g., N-benzyl-3,3-bis(hydroxymethyl) azetidine) Starting material for ring formation
2. Catalytic cyclization at 180–200°C Facilitates formation of the strained four-membered azetidine ring

The process often involves thermolysis or intramolecular cyclization of suitable precursors, with catalysts such as zinc or cadmium oxides to promote ring closure while minimizing side reactions like polymerization or ring opening.

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl group is introduced via nucleophilic substitution or alkylation of the azetidine-3-carboxylic acid intermediate. Based on the literature, the preferred route involves:

Reaction conditions:

Parameter Value Notes
Solvent Dichloromethane or acetonitrile Ensures solubility and control over reaction rate
Base Triethylamine or potassium carbonate Scavenges acid byproducts
Temperature 0°C to room temperature To control reactivity and prevent side reactions

This step yields the cyclopropylmethyl-substituted azetidine derivative .

Amide Formation

The next critical step involves converting the carboxylic acid group into an amide with cyclopropylmethylamine derivatives. This is achieved through carbodiimide-mediated coupling , a standard method in peptide chemistry:

Azetidine-3-carboxylic acid derivative + Cyclopropylmethylamine derivative + DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + DMAP (4-Dimethylaminopyridine)

Reaction conditions:

Parameter Typical Range Notes
Solvent Dichloromethane or DMF Ensures solubility of reactants
Temperature 0°C to room temperature To prevent racemization or side reactions
Time 12–24 hours For complete coupling

This yields the cyclopropylmethyl-amide derivative .

Trifluoroacetic Acid Salt Formation

The final step involves converting the amide into its trifluoroacetic acid (TFA) salt . This is achieved by:

Reaction parameters:

Parameter Value Notes
Solvent Dichloromethane or acetonitrile Facilitates salt formation
Temperature Room temperature to 40°C To avoid decomposition
Molar ratio 1:1.5 (amide:TFA) Ensures complete salt formation

The salt is then isolated via filtration, washing, and drying under vacuum.

Notes on Industrial Scale-Up and Purification

For large-scale synthesis, the process requires strict control of reaction parameters :

  • Temperature : Maintaining 180–200°C during ring closure.
  • Catalysts : Zinc oxide or zinc salts are preferred for their activity and availability.
  • Water content : Kept below 5% to prevent hydrolysis of the strained azetidine ring.
  • Purification : Precipitation of inorganic salts (e.g., calcium chloride treatment) and chromatography are employed to achieve high purity.

Research Findings and Data Summary

Step Key Reagents Conditions Yield Remarks
Ring closure Zinc oxide, amino acid precursors 180–200°C, atmospheric pressure 70–85% Strain-sensitive ring formation
Cyclopropylmethyl introduction Cyclopropylmethyl halide, base 0°C to room temp 65–75% Nucleophilic substitution
Amide coupling Cyclopropylmethylamine, DCC/EDC, DMAP 0–25°C 60–80% Peptide bond formation
Salt formation TFA Room temp Quantitative Salt precipitation

Chemical Reactions Analysis

Oxidation Reactions

ACAC-TFA undergoes oxidation primarily at the azetidine ring or amide nitrogen. Key reagents and outcomes include:

ReagentConditionsProducts Formed
Hydrogen peroxideAqueous, room tempN-oxides of azetidine derivatives
KMnO₄Acidic, heatedRing-opened dicarboxylic acids

Oxidation with KMnO₄ in acidic conditions cleaves the azetidine ring, yielding 3-aminomalonic acid derivatives .

Reduction Reactions

The cyclopropylmethylamide moiety and azetidine ring are susceptible to hydrogenation:

ReagentConditionsProducts Formed
H₂/Pd-CMethanol, 3–4 bar pressureSaturated azetidine derivatives
NaBH₄THF, 0°CPartial reduction of amide bonds

Catalytic hydrogenation selectively reduces the cyclopropyl group to cyclopropane while preserving the azetidine ring .

Substitution Reactions

The trifluoroacetate group facilitates nucleophilic substitution:

NucleophileConditionsProducts Formed
Halides (e.g., Cl⁻)Polar aprotic solvents (DMF)Halogenated azetidine derivatives
AlkoxidesDry ether, −20°CEther-linked analogs

Friedel-Crafts alkylation with alkenylanilines in the presence of Yb(OTf)₃ yields fused heterocycles .

Ring-Opening and Expansion

The strained azetidine ring undergoes controlled ring-opening:

ReagentConditionsProducts Formed
Au(I) catalystsCH₂Cl₂, 25°CSpiro-3-furanones
Strong acids (H₂SO₄)RefluxLinear amino carboxylic acids

Gold-catalyzed reactions produce spirocyclic compounds via ring expansion .

Photoredox Decarboxylation

Under visible light irradiation with Ir(III) catalysts, ACAC-TFA participates in decarboxylative coupling:

ConditionsProducts Formed
Ir(ppy)₃, Cs₂CO₃, blue LEDsAlkylated azetidine derivatives

This method enables C–C bond formation at the β-position of the azetidine ring .

Salt Metathesis

The trifluoroacetate counterion can be exchanged:

ReagentConditionsProducts Formed
NaHCO₃Aqueous, rtFree base form
HCl (gas)Et₂O, 0°CHydrochloride salt

Comparative Reaction Pathways

Reaction TypeKey FeatureYield Range
OxidationRing cleavage under strong oxidizers45–70%
Photoredox couplingStereoselective alkylation60-80%
HydrogenationSelective cyclopropane retention85–94%

Mechanistic Insights

  • Radical Intermediates : Photoredox reactions proceed via azetidine radical intermediates, which undergo Giese addition to electron-deficient alkenes .

  • Acid Catalysis : Trifluoroacetic acid enhances electrophilicity in substitution reactions by protonating the azetidine nitrogen .

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : ACAC-TFA serves as a versatile reagent in organic synthesis, facilitating various chemical transformations due to its reactive functional groups.
  • Reagent in Chemical Reactions : It is used in reactions such as oxidation, reduction, and substitution, contributing to the development of new chemical entities.

Biology

  • Enzyme Inhibition Studies : Research indicates that ACAC-TFA may inhibit specific enzymes involved in metabolic pathways. This potential makes it a candidate for further studies aimed at understanding its biological mechanisms.
  • Peptide Research : The compound has been utilized to investigate the influence of molecular conformation on peptide activity, aiding in the synthesis of stable amides and oligopeptides essential for studying peptide interactions.

Medicine

  • Therapeutic Potential : ACAC-TFA has been explored for its role in drug discovery, particularly as a radiosensitizer in cancer treatment. Studies have shown that it enhances the cytotoxic effects of radiotherapy on hepatoma cells.
  • Radiosensitization : Its ability to increase cell death rates when combined with X-ray treatments suggests significant implications for improving therapeutic outcomes in radiation therapy protocols.

Industry

  • Material Development : The compound is also being investigated for its applications in developing new materials and chemical processes, highlighting its industrial relevance.

Case Study 1: Peptide Stability Enhancement

  • Objective : Evaluate the stability of peptides modified with ACAC-TFA.
  • Methodology : Peptides were synthesized with ACAC-TFA modifications and subjected to stability tests.
  • Findings : Modified peptides exhibited increased resistance to enzymatic degradation compared to unmodified counterparts, showcasing the utility of ACAC-TFA in peptide design.

Case Study 2: Radiosensitization in Hepatoma Cells

  • Objective : Assess the radiosensitizing effects of ACAC-TFA on hepatoma cells.
  • Methodology : Hepatoma cells were treated with ACAC-TFA prior to exposure to X-rays.
  • Findings : Results indicated a significant increase in cell death rates compared to controls, suggesting that ACAC-TFA enhances the efficacy of radiotherapy.

Mechanism of Action

The mechanism by which Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₈H₁₂F₃N₂O₂ (base) + CF₃COOH (salt)
  • Molecular Weight : ~304.2 g/mol (estimated based on parent structure and TFA salt)
  • Functional Groups : Azetidine ring, amide linkage, cyclopropylmethyl substituent, TFA salt.

Comparison with Structurally Similar Compounds

Azetidine-3-carboxylic acid (Parent Compound)

Molecular Formula: C₄H₇NO₂ Molecular Weight: 101.10 g/mol Key Features:

  • Lacks the cyclopropylmethyl-amide and TFA salt groups.
  • High aqueous solubility (4050 mg/mL) and moderate lipophilicity (consensus LogP: -0.86) .
  • Bioactivity: Non-inhibitory toward cytochrome P450 enzymes (CYP1A2, CYP2D6, etc.) and P-glycoprotein (P-gp) .

Comparison :
The parent compound’s simpler structure results in lower molecular weight and higher solubility but lacks the functionalization necessary for targeted pharmacological interactions. The addition of the cyclopropylmethyl-amide group in the target compound likely enhances receptor binding specificity, while the TFA salt improves stability and solubility in synthetic workflows .

N,N-Dimethylazetidine-3-carboxamide bis(trifluoroacetate)

Molecular Formula : C₇H₁₃F₆N₂O₅ (base + 2 TFA)
Molecular Weight : ~326.2 g/mol
Key Features :

  • Contains a dimethylamide substituent instead of cyclopropylmethyl-amide.
  • Hydrogen Bond Donors/Acceptors: 3 donors, 12 acceptors .
  • Topological Polar Surface Area (TPSA) : 107 Ų, indicating higher polarity than the target compound .

Comparison :

  • The bis-TFA salt form may enhance solubility but introduces additional counterions, complicating purification.

2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid dimethylamide trifluoroacetic acid salt

Molecular Formula: Not explicitly provided, but likely includes a pyrazine ring and dimethylamide group. Key Features:

  • Incorporates a pyrazine heterocycle, which may confer π-stacking interactions in biological targets .
  • Structural complexity increases molecular weight and TPSA compared to the target compound.

Comparison :

  • Higher complexity may reduce synthetic feasibility compared to the cyclopropylmethyl-amide derivative .

Data Table: Comparative Analysis of Azetidine Derivatives

Property Target Compound Azetidine-3-carboxylic acid N,N-Dimethylazetidine-3-carboxamide bis-TFA Pyrazine-substituted Derivative
Molecular Weight (g/mol) ~304.2 101.10 ~326.2 >350 (estimated)
Hydrogen Bond Donors 3 (estimated) 2 3 4–5 (estimated)
TPSA (Ų) ~90 (estimated) 49.33 107 >110
Solubility Moderate (TFA salt-enhanced) 4050 mg/mL High (bis-TFA salt) Moderate (heterocycle-dependent)
Bioactivity Likely non-CYP inhibitory Non-CYP inhibitory Unreported Potential π-stacking interactions
Synthetic Feasibility Moderate (amide coupling) High (simple structure) Low (bis-TFA salt purification) Low (complex substituents)

Research Findings and Implications

  • Cyclopropylmethyl-amide vs. Dimethylamide : The cyclopropyl group enhances rigidity and may improve target binding affinity compared to flexible dimethylamide groups .
  • TFA Salt Effects : Trifluoroacetate salts are commonly used to stabilize polar compounds but may introduce cytotoxicity at high concentrations in vitro .
  • Structural Complexity : Derivatives with heterocyclic substituents (e.g., pyrazine) show promise for kinase inhibition but face challenges in synthetic scalability .

Biological Activity

Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt (ACAC-TFA) is a compound of increasing interest in the fields of medicinal chemistry and biological research. With the molecular formula C₁₀H₁₅F₃N₂O₃ and a molecular weight of 268.23 g/mol, this compound exhibits significant biological activity, particularly in the context of drug discovery and therapeutic applications.

Structural Overview

ACAC-TFA consists of two main components:

  • Azetidine-3-carboxylic acid cyclopropylmethylamide (ACAC) : This part features a ring structure similar to amino acids, which are crucial for protein synthesis.
  • Trifluoroacetic acid (TFA) : This small molecule enhances solubility and stability, making ACAC-TFA a versatile candidate for various chemical reactions and biological applications.

The biological activity of ACAC-TFA is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may enhance the cytotoxic effects of radiotherapy by acting as a radiosensitizer, particularly in hepatoma cells. This suggests potential applications in cancer treatment protocols where radiation therapy is employed.

Biological Applications

  • Peptide Research : ACAC-TFA has been utilized in studies examining the influence of molecular conformation on peptide activity. It aids in creating stable amides and oligopeptides, which are essential for understanding peptide interactions and functions.
  • Radiosensitization : The compound has shown promise in enhancing the effects of X-ray treatments, indicating its potential role in improving therapeutic outcomes for cancer patients.
  • Enzyme Inhibition : Initial investigations suggest that ACAC-TFA may inhibit specific enzymes involved in metabolic pathways, although further studies are needed to elucidate these mechanisms fully.

Case Studies

Case Study 1: Peptide Stability Enhancement

  • Objective : To evaluate the stability of peptides modified with ACAC-TFA.
  • Methodology : Peptides were synthesized with ACAC-TFA modifications and subjected to various stability tests.
  • Findings : Modified peptides exhibited increased resistance to enzymatic degradation compared to unmodified counterparts, highlighting the utility of ACAC-TFA in peptide design.

Case Study 2: Radiosensitization in Hepatoma Cells

  • Objective : To assess the radiosensitizing effects of ACAC-TFA on hepatoma cells.
  • Methodology : Hepatoma cells were treated with ACAC-TFA prior to exposure to X-rays.
  • Findings : Results indicated a significant increase in cell death rates compared to controls, suggesting that ACAC-TFA enhances the efficacy of radiotherapy.

Comparative Analysis with Similar Compounds

The unique properties of ACAC-TFA can be contrasted with related azetidine derivatives:

Compound NameMolecular FormulaUnique Features
Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]C₁₄H₁₆F₄N₂O₃Contains an additional fluorinated phenyl group
N-(cyclopropylmethyl)azetidine-3-carboxamideC₉H₁₂N₂O₂Lacks trifluoroacetate component
4-[[(2r)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]C₁₇H₁₈N₂O₃SContains a benzothiophene moiety

The trifluoroacetate component distinguishes ACAC-TFA from other azetidine derivatives, contributing to its unique biological activities and reactivity patterns.

Future Directions

Research into ACAC-TFA is ongoing, with several areas identified for future exploration:

  • Mechanistic Studies : Further investigations are required to clarify the molecular mechanisms underlying its biological effects.
  • Therapeutic Applications : Clinical trials could assess its efficacy as a radiosensitizer or enzyme inhibitor in various cancer types.
  • Synthetic Development : Improved synthetic routes may enhance yield and purity, facilitating broader application in pharmaceutical contexts.

Q & A

Basic: What experimental protocols are recommended for synthesizing and purifying azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid (TFA) salt?

Methodological Answer:

  • Synthesis : The core azetidine-3-carboxylic acid scaffold can be synthesized via nucleophilic ring-opening reactions using triethylamine in methanol with tributyl carbonate . For amidation, cyclopropylmethylamine can be coupled to the carboxylic acid group using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions.
  • Salt Formation : Post-synthesis, trifluoroacetic acid is introduced to protonate the amine, forming the TFA salt. This step is critical for enhancing solubility and crystallinity .
  • Purification : Reverse-phase HPLC with TFA-containing mobile phases (e.g., 0.1% TFA in acetonitrile/water) is recommended to isolate the salt. Lyophilization ensures removal of volatile impurities .

Basic: How can researchers confirm the structural integrity and purity of the TFA salt form?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to verify the azetidine ring, cyclopropylmethyl group, and amide bond. Note that TFA may suppress proton signals; deuterated solvents with minimal acidity (e.g., DMSO-d6) are preferred .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C8_8H13_{13}N2_2O·CF3_3COOH).
  • Ion Chromatography : Quantify TFA counterion content (retention time ~4.5 min under anion-exchange conditions) to validate stoichiometry .

Basic: What solubility and formulation strategies are optimal for in vitro assays?

Methodological Answer:

  • Solubility : The TFA salt exhibits high aqueous solubility (>40 mol/L at pH 7.4) due to ionization. For hydrophobic assays (e.g., membrane permeability studies), use DMSO stocks (<1% v/v to avoid solvent interference) .
  • Buffer Compatibility : Avoid phosphate buffers, which may precipitate TFA salts. Use HEPES or Tris buffers at physiological pH .

Advanced: How should researchers address discrepancies between predicted and observed solubility/stability data?

Methodological Answer:

  • Controlled Stress Testing : Expose the compound to varied pH (1–13), temperature (4–40°C), and humidity (40–80% RH) to identify degradation pathways. Monitor via HPLC-UV .
  • Data Reconciliation : Predicted solubility (e.g., ESOL model: 4050 mg/mL ) may differ due to counterion interactions. Use experimental validation with dynamic light scattering (DLS) to detect aggregates .

Advanced: What strategies validate biological activity when the compound shows poor BBB penetration despite high GI absorption?

Methodological Answer:

  • In Silico Modeling : Use ADMET predictors (e.g., SwissADME) to correlate cyclopropylmethyl-amide’s steric bulk with reduced BBB permeability .
  • In Vitro Models : Perform parallel artificial membrane permeability assays (PAMPA-BBB) and compare with Caco-2 cell monolayers to distinguish GI vs. CNS bioavailability .
  • Target Engagement : For lymphocyte-mediated diseases (as in patent applications ), use flow cytometry to assess binding to lymphocyte surface receptors (e.g., CXCR3).

Advanced: How can counterion exchange be optimized to mitigate TFA-related cytotoxicity in long-term cell assays?

Methodological Answer:

  • Metathesis : Replace TFA with biocompatible counterions (e.g., acetate, chloride) via ion-exchange resins or dialysis. Validate by ICP-MS for anion quantification .
  • Cytotoxicity Screening : Compare IC50_{50} values of TFA salt vs. exchanged forms in primary cell lines (e.g., Jurkat T-cells) to assess toxicity thresholds .

Advanced: What analytical approaches resolve stability challenges in biological matrices (e.g., plasma)?

Methodological Answer:

  • LC-MS/MS with Stabilizers : Add protease inhibitors and EDTA to plasma samples. Use cold centrifugation (4°C) to separate protein-bound vs. free compound .
  • Degradation Profiling : Incubate the compound in human plasma at 37°C and quantify metabolites (e.g., cyclopropylmethyl-amide hydrolysis products) over 24 hours .

Advanced: How to interpret conflicting data on CYP enzyme inhibition potential?

Methodological Answer:

  • Enzyme Assays : Conduct fluorogenic CYP inhibition assays (e.g., CYP3A4 with BFC substrate) at multiple concentrations (1–100 μM).
  • Structural Analysis : Molecular docking studies can clarify if the azetidine ring’s strain or TFA’s electronegativity interferes with CYP binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt
Reactant of Route 2
Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.